molecular formula C11H8O3 B2815018 5-Phenylfuran-3-carboxylic acid CAS No. 600158-63-2

5-Phenylfuran-3-carboxylic acid

Cat. No.: B2815018
CAS No.: 600158-63-2
M. Wt: 188.182
InChI Key: IYPSAALPNWTQEZ-UHFFFAOYSA-N
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Description

5-Phenylfuran-3-carboxylic acid: is an organic compound with the molecular formula C11H8O3 . It is a derivative of furan, a heterocyclic aromatic compound, and features a phenyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 5-Phenylfuran-3-carboxylic acid involves the reaction of a Grignard reagent with carbon dioxide.

    Sulfonium Ylide Method: Another method involves the use of sulfonium acylmethylides and acetylenic esters.

Industrial Production Methods:

  • Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Phenylfuran-3-carboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • 5-Phenylfuran-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology and Medicine:

  • This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active furan derivatives. It is being investigated for its antibacterial and antifungal properties .

Industry:

  • In the industrial sector, this compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenylfuran-3-carboxylic acid in biological systems involves its interaction with cellular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key enzymatic processes .

Comparison with Similar Compounds

    2-Methyl-5-phenylfuran-3-carboxylic acid: This compound is similar in structure but has a methyl group at the 2-position, which can affect its reactivity and biological activity.

    5-Formyl-2-furancarboxylic acid: This compound has a formyl group instead of a phenyl group, leading to different chemical properties and applications.

Uniqueness:

  • 5-Phenylfuran-3-carboxylic acid is unique due to its phenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSAALPNWTQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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